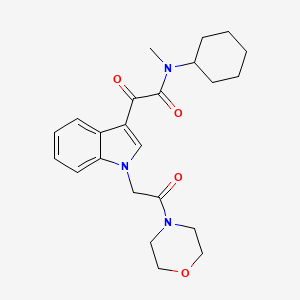

N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

描述

N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure features a cyclohexyl-methyl group at the N-position of the acetamide moiety and a morpholino-oxoethyl substituent at the indole’s 1-position.

属性

IUPAC Name |

N-cyclohexyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-24(17-7-3-2-4-8-17)23(29)22(28)19-15-26(20-10-6-5-9-18(19)20)16-21(27)25-11-13-30-14-12-25/h5-6,9-10,15,17H,2-4,7-8,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXVQJICZCDQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic synthesis processes. One common synthetic route includes the condensation reaction of an indole derivative with an acylating agent, followed by subsequent modifications to introduce the cyclohexyl and morpholino groups. Reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the desired transformations.

Industrial Production Methods: On an industrial scale, the production of this compound may involve automated synthesis techniques to ensure consistency and yield. Industrial methods focus on optimizing reaction conditions, such as temperature and pressure, and using catalysts to enhance reaction rates. The choice of reagents and solvents is critical to maximize efficiency and minimize environmental impact.

化学反应分析

Types of Reactions: N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule to yield derivatives with varied properties.

Common Reagents and Conditions: Reagents like sodium hydride, acetic anhydride, and trifluoroacetic acid are often used in the reactions involving this compound. Conditions such as reflux temperatures and inert atmospheres may be required to maintain reaction integrity and prevent unwanted side reactions.

Major Products Formed: The primary products of these reactions include modified indole derivatives, which can then be further utilized in research and application-specific contexts. These transformations may yield compounds with enhanced biological or chemical activity.

科学研究应用

N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is valuable in several scientific domains:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets and pathways.

Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.

Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves binding to specific molecular targets, potentially including enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. Understanding these pathways provides insights into the compound's efficacy and potential side effects.

相似化合物的比较

Structural Analogues and Substituent Effects

Adamantane-Containing Derivatives

- Example : N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r).

- Key Features : The adamantane group confers rigidity and hydrophobicity, enhancing interactions with hydrophobic pockets in target proteins.

- Activity : These compounds show potent anti-proliferative effects against HepG2 (IC₅₀ = 10.56 ± 1.14 µM), Hela, and MCF7 cells. Caspase-8 activation is a primary apoptotic mechanism, with minimal caspase-9 involvement .

- Synthesis : Synthesized via reaction of adamantane-1-carbonyl chloride with o-toluidine, followed by oxalyl chloride and substituted amines .

Morpholinoethyl-Substituted Analogues

- Example: 2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide ().

- Key Features: The morpholinoethyl group improves solubility compared to adamantane derivatives.

- Activity: Limited activity data are reported, but similar morpholino-containing compounds often target kinases or GPCRs due to hydrogen-bonding capabilities .

Fluorobenzyl Derivatives

- Example : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ().

- Key Features : Fluorine enhances metabolic stability and bioavailability.

Isoxazole- and Oxadiazole-Containing Analogues

Pharmacokinetic and Selectivity Considerations

- Adamantane Derivatives : High lipophilicity may limit solubility but improve blood-brain barrier penetration. Selective for HepG2 over Hela/MCF7 .

- Morpholinoethyl Analogues: Enhanced solubility due to morpholino group; selectivity data lacking.

- Fluorobenzyl Derivatives: Improved metabolic stability via fluorine substitution; antimicrobial specificity noted .

生物活性

N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an indole core, which is a well-known scaffold in drug development, and incorporates morpholine and cyclohexyl groups that enhance its interaction capabilities within biological systems.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

Structural Features

- Indole Core : Provides a versatile framework for various biological interactions.

- Morpholine Moiety : Enhances solubility and potential receptor interactions.

- Cyclohexyl Group : Contributes to lipophilicity, possibly affecting pharmacokinetics.

This compound exhibits multiple biological activities through its interactions with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Receptor Modulation : Potential binding to various receptors could influence signaling pathways related to pain and inflammation.

Pharmacological Studies

Research indicates that this compound may possess anti-inflammatory, antimicrobial, and antioxidant properties. Below is a summary of findings from relevant studies:

Case Studies

- Anti-inflammatory Activity :

- Cardiovascular Effects :

- Molecular Modeling Studies :

常见问题

Q. What are the critical steps and considerations in designing a multi-step synthetic route for this compound?

Methodological Answer: The synthesis involves:

- Stepwise functionalization : Introduce the morpholino-2-oxoethyl group to the indole nitrogen via alkylation, followed by coupling the oxoacetamide moiety. Use protecting groups (e.g., Boc for amines) to prevent side reactions .

- Optimized reaction conditions : Solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance solubility, while catalysts (e.g., HATU for amide bond formation) improve yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates intermediates; recrystallization from ethanol or acetone ensures final product purity .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and confirm purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., distinguishing cyclohexyl protons at δ 1.2–1.8 ppm and indole aromatic signals at δ 7.0–8.5 ppm) .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for oxoacetamide and morpholino groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

- X-ray crystallography : Resolves absolute stereochemistry (if crystalline) using single-crystal diffraction (e.g., CCDC deposition codes for related indole derivatives) .

Q. How can researchers ensure reproducibility in biological activity assays?

Methodological Answer:

- Standardized assays : Use established cell lines (e.g., HeLa or MCF-7 for anticancer screening) with controlled conditions (5% CO₂, 37°C) .

- Dose-response curves : Test concentrations (e.g., 1–100 μM) in triplicate, using positive controls (e.g., doxorubicin for cytotoxicity) .

- Biochemical markers : Quantify apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Functional group substitutions : Replace the cyclohexyl group with smaller alkyl chains (e.g., cyclopentyl) to assess steric effects on target binding .

- Morpholino modification : Introduce electron-withdrawing groups (e.g., fluorine) to the morpholine ring to enhance metabolic stability .

- In vitro validation : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What computational strategies predict target interactions and binding affinities?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PARP-1 or EGFR kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies, prioritizing high-affinity derivatives for synthesis .

- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to guide structural optimization .

Q. How can researchers resolve contradictions in reported biological data?

Methodological Answer:

- Assay standardization : Replicate experiments using identical cell lines, passage numbers, and incubation times .

- Orthogonal validation : Confirm cytotoxicity via MTT, resazurin, and clonogenic assays to rule out false positives .

- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites that may influence activity discrepancies .

Q. What experimental designs improve pharmacokinetic (PK) properties?

Methodological Answer:

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexyl ring while monitoring logP via shake-flask methods .

- Plasma stability assays : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

- In vivo PK studies : Administer IV/oral doses in rodent models, collecting blood samples for LC-MS/MS analysis of Cmax, T½, and bioavailability .

Q. How is single-crystal X-ray diffraction applied to determine structural conformation?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation from a saturated solution (e.g., DCM/hexane) .

- Data collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) to measure reflections at 100 K .

- Structure refinement : Solve with SHELXL, refining anisotropic displacement parameters and validating via R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。